molecular formula C10H8F2N2S B1430103 4-(2,4-Difluoro-5-methylphenyl)-1,3-thiazol-2-amine CAS No. 1376217-90-1

4-(2,4-Difluoro-5-methylphenyl)-1,3-thiazol-2-amine

Cat. No. B1430103
M. Wt: 226.25 g/mol
InChI Key: GVFNSJRXKXITSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(2,4-Difluoro-5-methylphenyl)-1,3-thiazol-2-amine” is a chemical compound that contains a thiazole ring, which is a five-membered ring with one nitrogen atom, one sulfur atom, and three carbon atoms. The compound also contains a phenyl ring that is substituted with two fluorine atoms and one methyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring and the substituted phenyl ring. The electron-withdrawing fluorine atoms could potentially influence the electronic properties of the molecule, and the methyl group could provide some steric bulk .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the thiazole ring and the fluorine substituents on the phenyl ring. The thiazole ring is aromatic and thus relatively stable, but it can participate in reactions with electrophiles or nucleophiles under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atoms could increase the compound’s lipophilicity, which could influence its solubility and permeability properties .

Future Directions

The study of thiazole derivatives and fluorinated compounds is a vibrant field in medicinal chemistry, and this compound could potentially be of interest in this context. Further studies could explore its synthesis, properties, and potential biological activity .

properties

IUPAC Name

4-(2,4-difluoro-5-methylphenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2S/c1-5-2-6(8(12)3-7(5)11)9-4-15-10(13)14-9/h2-4H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVFNSJRXKXITSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)F)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-Difluoro-5-methylphenyl)-1,3-thiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
4-(2,4-Difluoro-5-methylphenyl)-1,3-thiazol-2-amine

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